4-(Furan-3-yl)-2,6-dimethylphenol
Description
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(furan-3-yl)-2,6-dimethylphenol |
InChI |
InChI=1S/C12H12O2/c1-8-5-11(6-9(2)12(8)13)10-3-4-14-7-10/h3-7,13H,1-2H3 |
InChI Key |
BTODDHHYEXAUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2,6-dimethylphenol and their properties:
Key Research Findings
- Antimicrobial Activity: Azo derivatives of 2,6-dimethylphenol, such as 4-((4-isopentyloxy)phenyl)diazenyl-2,6-dimethylphenol, demonstrate exceptional antibacterial activity against Gram-positive bacteria, with efficacy three times higher than lead compounds .
- Polymer Synthesis: 2,6-Dimethylphenol is a critical precursor for polyphenylene oxide (PPO), a high-performance polymer used in electronics and automotive industries. The furan-substituted derivative could serve as a novel monomer for functionalized polymers, leveraging furan’s capacity for Diels-Alder reactions .
- Analytical Chemistry: 2,6-Dimethylphenol derivatives like GJM-503 are employed in pH-sensitive dyes for wound monitoring, highlighting their versatility in biomedical applications .
- Flavor and Fragrance: 2,6-Dimethylphenol is identified as a flavor compound in tobacco fermentation, contributing to "woody" and "roasted" notes. The furan derivative may impart distinct flavor profiles due to its heterocyclic structure .
Physicochemical and Toxicological Comparisons
- pKa and Solubility: The unmodified 2,6-dimethylphenol has a pKa of ~9.92, making it moderately acidic .
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